N-(4-Nitrophenyl)-L-alpha-asparagine

Description

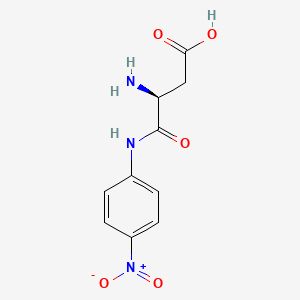

N-(4-Nitrophenyl)-L-alpha-asparagine is a synthetic derivative of the amino acid L-asparagine, where the 4-nitrophenyl group is substituted at the alpha-amino position. This modification confers unique electronic and steric properties, making it a valuable substrate in enzymatic studies and a precursor for synthesizing bioactive heterocycles. Its nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the asparagine backbone retains hydrogen-bonding capabilities critical for interactions in biological systems .

Properties

CAS No. |

22155-82-4 |

|---|---|

Molecular Formula |

C10H11N3O5 |

Molecular Weight |

253.21 g/mol |

IUPAC Name |

(3S)-3-amino-4-(4-nitroanilino)-4-oxobutanoic acid |

InChI |

InChI=1S/C10H11N3O5/c11-8(5-9(14)15)10(16)12-6-1-3-7(4-2-6)13(17)18/h1-4,8H,5,11H2,(H,12,16)(H,14,15)/t8-/m0/s1 |

InChI Key |

JPSVAMXHSUXSEY-QMMMGPOBSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)C(CC(=O)O)N)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CC(=O)O)N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CC(=O)O)N)[N+](=O)[O-] |

sequence |

D |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Nitrophenyl)acetohydrazonoyl Bromide

- Structure: Features a 4-nitrophenyl group linked to an acetohydrazonoyl bromide moiety.

- Reactivity : Serves as a precursor for synthesizing 1,3,4-thiadiazole derivatives via reactions with hydrazinecarbothioamide or methyl hydrazinecarbodithioate .

- Biological Activity : Derived thiadiazoles exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans, with MIC values ranging from 3–12 µg/mL (Table 1). N-(4-Nitrophenyl)-L-alpha-asparagine lacks direct antimicrobial data but shares structural motifs that may influence similar pathways.

Table 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

| Compound ID | MIC (µg/mL) | Target Microorganisms |

|---|---|---|

| Thiadiazole-1 | 3 | E. coli |

| Thiadiazole-2 | 6 | B. mycoides |

| Thiadiazole-4 | 12 | C. albicans |

4-Nitrobenzylamine and Derivatives

- Structure : Simplifies to a nitrobenzyl group with an amine substituent.

- Applications : Used as substrate analogues in enzymatic assays (e.g., serine hydrolase studies) due to the nitro group’s chromogenic properties .

- Mechanistic Comparison : Both this compound and 4-nitrobenzylamine derivatives undergo hydrolysis catalyzed by serine hydrolases. However, the asparagine backbone in the former introduces steric hindrance, slowing hydrolysis rates compared to simpler nitroaromatic amides .

N-(1H-Benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine

- Structure : Incorporates a benzimidazole ring linked to a 4-nitrophenyl group.

- Biological Activity: Inhibits wheat germination at concentrations >50 µM, suggesting phytotoxic effects.

2-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(4-chlorophenyl)hydrazinecarbothioamide (AS8)

- Structure: Contains a chlorophenyl group and a quinazolinone core.

- Antitubercular Activity : Exhibits MIC of 3 µg/mL against Mycobacterium tuberculosis, outperforming nitroaromatic asparagine derivatives in potency. The chloro substituent likely enhances lipophilicity and target binding .

Mechanistic and Structural Insights

- Electronic Effects : The 4-nitrophenyl group in all compounds acts as an electron-withdrawing group, polarizing adjacent bonds and enhancing reactivity in nucleophilic substitutions.

- Steric Considerations : Bulky substituents (e.g., benzimidazole in ) reduce enzymatic hydrolysis rates compared to smaller analogues like N-(4-nitrophenyl)-butyramide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.